1-{(Z)-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol
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Overview
Description
1-{(Z)-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a morpholine moiety, and a nitro group
Preparation Methods
The synthesis of 1-{(Z)-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3-(morpholin-4-yl)-5-nitrobenzofuran-2(3H)-one with cyclohexanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
1-{(Z)-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts like palladium on carbon or chemical reducing agents such as sodium borohydride, resulting in the formation of amines.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{(Z)-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-{(Z)-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the morpholine moiety may enhance the compound’s ability to interact with biological membranes and proteins.
Comparison with Similar Compounds
1-{(Z)-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol can be compared to other compounds with similar structures, such as:
3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound also contains a morpholine ring and has been studied for its antitumor activity.
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: This compound features a morpholine ring and a thiadiazole moiety, and it has been investigated for its antimicrobial properties.
The uniqueness of this compound lies in its combination of a benzofuran ring, a nitro group, and a morpholine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(Z)-(3-morpholin-4-yl-5-nitro-3H-1-benzofuran-2-ylidene)methyl]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c22-19(6-2-1-3-7-19)13-17-18(20-8-10-25-11-9-20)15-12-14(21(23)24)4-5-16(15)26-17/h4-5,12-13,18,22H,1-3,6-11H2/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHQPAPZADRELK-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C=C2C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])N4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(/C=C\2/C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])N4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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